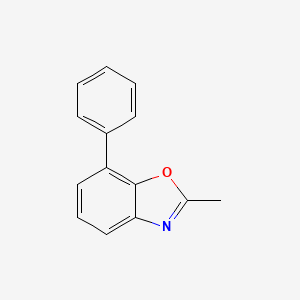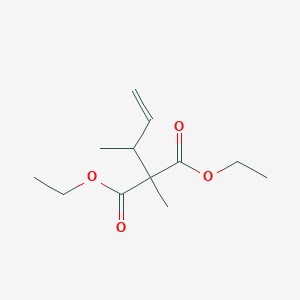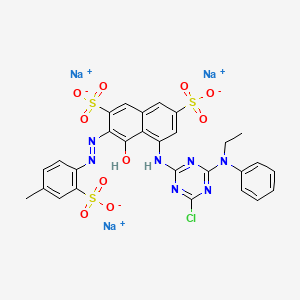![molecular formula C7H10O B14442297 Bicyclo[3.1.1]hept-3-en-2-ol CAS No. 77697-45-1](/img/structure/B14442297.png)
Bicyclo[3.1.1]hept-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring. It is commonly found in essential oils of various plants and has a significant role in the fragrance and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to verbenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of verbenol can yield verbanone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Verbenone: Formed through oxidation.
Verbanone: Formed through reduction.
Halogenated Verbenols: Formed through halogenation.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-Verbenol
- cis-Verbenol
- Verbenone
- Verbanone
- Halogenated Verbenols
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its presence in essential oils make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
77697-45-1 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
bicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2 |
InChI-Schlüssel |
PNOQCFFXXDNXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)





![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)

